Isosilybin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isosilybin A is a naturally occurring flavonolignan found in milk thistle (Silybum marianum) []. While it shares many similarities with its close relative silybin, research suggests isosilybin A may possess unique properties with potential applications in various scientific fields. Here's a closer look at its potential:

Anti-Cancer Properties:

Studies have shown that isosilybin A, along with its isomer isosilybin B, can inhibit the growth and induce apoptosis (programmed cell death) in human prostate cancer cell lines []. The mechanism appears to involve cell cycle arrest and alterations in the expression of proteins involved in cell proliferation and survival. More research is needed to understand its efficacy and potential as an anti-cancer agent.

Hepatoprotective Effects:

Similar to silybin, isosilybin A may exhibit protective effects on the liver. Studies suggest it can activate pathways involved in antioxidant defense and regeneration, potentially offering benefits in conditions like liver injury and non-alcoholic fatty liver disease []. However, further investigation is necessary to confirm its therapeutic potential in these contexts.

Anti-Inflammatory Properties:

Isosilybin A has demonstrated anti-inflammatory activity in various in vitro models []. It may suppress the production of inflammatory mediators like cytokines and chemokines, suggesting its potential role in managing inflammatory conditions. However, further studies are required to understand its effectiveness and safety in vivo (living organisms).

Other Potential Applications:

Preliminary research suggests isosilybin A may have additional applications, including:

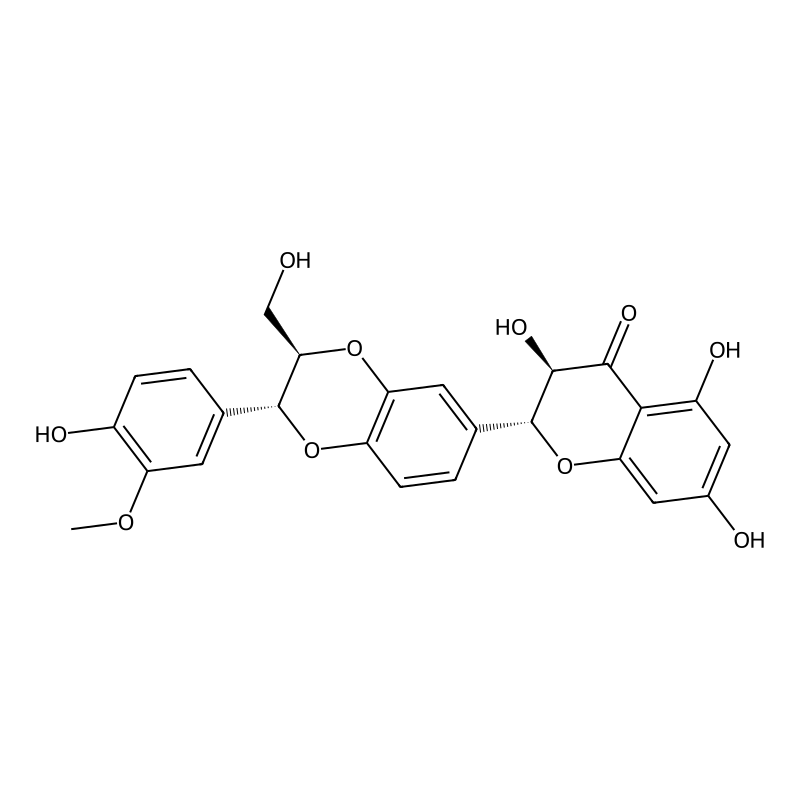

Isosilybin A is a significant flavonolignan derived from the milk thistle plant, scientifically known as Silybum marianum. It is one of the primary components of silymarin, a herbal extract widely recognized for its hepatoprotective properties. The chemical structure of isosilybin A includes multiple hydroxyl groups and a complex ring system that contributes to its biological activity. The absolute configuration of isosilybin A has been established as (2R, 3R, 7″R, 8″R) through methods such as electronic circular dichroism and X-ray crystallography, confirming its unique stereochemistry among flavonolignans .

Isosilybin A exhibits significant biological activities, particularly in cancer research. Studies have demonstrated that it induces growth inhibition and apoptosis in various cancer cell lines, including human prostate carcinoma cells. The mechanism involves G1 phase cell cycle arrest and modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases. Furthermore, isosilybin A has shown selective toxicity towards cancer cells compared to non-neoplastic cells, indicating its potential as a targeted therapeutic agent .

The synthesis of isosilybin A can be approached through several methods:

- Natural Extraction: Isolated from milk thistle seeds via solvent extraction methods.

- Chemoenzymatic Synthesis: Utilizing enzymes to facilitate specific reactions that yield isosilybin A from precursor compounds.

- Chemical Synthesis: Employing synthetic organic chemistry techniques to construct the flavonolignan framework, often starting from simpler phenolic compounds and employing coupling reactions to form the complex structure .

These methods highlight the versatility in obtaining isosilybin A for research and pharmaceutical purposes.

Isosilybin A has diverse applications primarily in the fields of medicine and nutraceuticals:

- Hepatoprotection: It is commonly used for liver health support due to its ability to protect against toxins and promote liver regeneration.

- Anticancer Therapy: Its efficacy in inhibiting cancer cell growth positions it as a candidate for further development in cancer treatments.

- Antioxidant Activity: Isosilybin A exhibits strong antioxidant properties, making it useful in formulations aimed at reducing oxidative stress .

Research on isosilybin A has revealed interactions with various biological targets:

- DNA Interaction: Studies have shown that flavonolignans can interact with DNA, influencing cellular processes such as replication and transcription.

- Enzyme Modulation: Isosilybin A affects several enzymes involved in drug metabolism and detoxification pathways, potentially altering pharmacokinetics when co-administered with other drugs .

These interactions underscore the importance of understanding how isosilybin A may influence biological systems.

Isosilybin A shares structural similarities with other flavonolignans found in silymarin. Key compounds include:

- Silybin A: Another major component of silymarin with similar hepatoprotective effects but differing biological activities.

- Silybin B: Exhibits comparable anticancer properties but varies in potency and mechanism of action.

- Isosilybin B: A diastereomer of isosilybin A that has shown distinct biological effects, particularly in cancer cell lines.

Comparison TableCompound Structure Type Biological Activity Unique Features Isosilybin A Flavonolignan Anticancer, hepatoprotective Specific G1 arrest mechanism Silybin A Flavonolignan Anticancer, hepatoprotective Higher solubility issues Silybin B Flavonolignan Anticancer Different binding affinities Isosilybin B Flavonolignan Anticancer Distinct apoptosis induction pathways

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Isosilybin A | Flavonolignan | Anticancer, hepatoprotective | Specific G1 arrest mechanism |

| Silybin A | Flavonolignan | Anticancer, hepatoprotective | Higher solubility issues |

| Silybin B | Flavonolignan | Anticancer | Different binding affinities |

| Isosilybin B | Flavonolignan | Anticancer | Distinct apoptosis induction pathways |

This comparison highlights the unique aspects of isosilybin A while placing it within the context of related compounds. Its distinct biological activities and structural characteristics make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.

The biosynthesis of isosilybin A in milk thistle (Silybum marianum) represents a complex metabolic process that involves the convergence of two distinct biochemical pathways: the flavonoid pathway producing taxifolin and the monolignol pathway generating coniferyl alcohol [1] [5]. These two precursor molecules subsequently undergo oxidative coupling to form the flavonolignan isosilybin A through enzymatic processes [8] [39].

The flavonoid pathway begins with the phenylpropanoid precursor p-coumaroyl coenzyme A, which serves as the starting point for taxifolin biosynthesis [1] [5]. The chalcone synthase enzyme catalyzes the condensation of p-coumaroyl coenzyme A with three molecules of malonyl coenzyme A to yield naringenin chalcone [5] [38]. This intermediate subsequently undergoes isomerization and hydroxylation through the successive action of chalcone isomerase, flavanone 3-hydroxylase, and flavonoid 3′-hydroxylase to produce taxifolin [5] [6].

Parallel to flavonoid biosynthesis, the monolignol pathway generates coniferyl alcohol through a series of enzymatic transformations [38] [42]. The pathway involves the sequential action of phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, 4-coumarate coenzyme A ligase, and additional enzymes including caffeic acid 3-O-methyltransferase, cinnamoyl coenzyme A reductase, and cinnamyl alcohol dehydrogenase [38] [42]. These enzymes collectively convert L-phenylalanine through intermediates including cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and coniferyl aldehyde to ultimately produce coniferyl alcohol [38] [42].

Research has demonstrated that the spatial organization of silybin biosynthesis in milk thistle involves tissue-specific expression patterns of the relevant enzymes [6] [11]. Transcriptome analysis revealed that the concentration profiles of silybin and its precursors, along with gene expression data, indicate that taxifolin availability and peroxidase activity serve as limiting factors in flavonolignan biosynthesis [6] [11]. The amount of taxifolin and the activity of peroxidase enzymes were identified as critical determinants in the overall production of isosilybin A and related compounds [6] [11].

Studies examining the developmental stages of milk thistle fruits have shown that flavonolignan accumulation, including isosilybin A, occurs primarily during the later stages of fruit maturation [9] [48]. Gene expression analysis combined with metabolite profiling revealed that the formation of flavonoid precursors precedes flavonolignan biosynthesis, suggesting a temporal regulation of the biosynthetic machinery [9] [10]. The expression of genes involved in the phenolic compound synthesis pathway, particularly those associated with the monolignol pathway, showed strong correlation with flavonolignan accumulation during fruit development [9] [48].

Table 1: Key enzymes involved in isosilybin A biosynthesis

| Enzyme | Function | Pathway |

|---|---|---|

| Phenylalanine ammonia-lyase | Converts L-phenylalanine to cinnamic acid | Phenylpropanoid |

| Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid | Phenylpropanoid |

| 4-Coumarate coenzyme A ligase | Activates coumaric acid to coumaroyl coenzyme A | Phenylpropanoid |

| Chalcone synthase | Condenses coumaroyl coenzyme A with malonyl coenzyme A to form naringenin chalcone | Flavonoid |

| Chalcone isomerase | Isomerizes naringenin chalcone to naringenin | Flavonoid |

| Flavanone 3-hydroxylase | Hydroxylates naringenin to dihydrokaempferol | Flavonoid |

| Flavonoid 3′-hydroxylase | Hydroxylates dihydrokaempferol to taxifolin | Flavonoid |

| Caffeic acid 3-O-methyltransferase | Methylates caffeic acid to ferulic acid | Monolignol |

| Cinnamoyl coenzyme A reductase | Reduces coumaroyl coenzyme A to coniferyl aldehyde | Monolignol |

| Cinnamyl alcohol dehydrogenase | Reduces coniferyl aldehyde to coniferyl alcohol | Monolignol |

| Ascorbate peroxidase 1 | Catalyzes oxidative coupling of taxifolin and coniferyl alcohol | Coupling reaction |

The compositional analysis of silymarin extracts from milk thistle seeds reveals that isosilybin A typically comprises approximately 4.5% of the total silymarin complex [4] [7]. This proportion is relatively modest compared to other flavonolignans such as silybin B, which accounts for 21.7% of the extract, yet isosilybin A demonstrates unique biological properties that distinguish it from its structural analogs [4] [7].

Table 2: Silymarin composition in Silybum marianum extracts

| Compound | Percentage in Silymarin (%) | Chemical Classification |

|---|---|---|

| Silybin A | 12.7 | Flavonolignan |

| Silybin B | 21.7 | Flavonolignan |

| Isosilybin A | 4.5 | Flavonolignan |

| Isosilybin B | 3.1 | Flavonolignan |

| Silychristin | 16.1 | Flavonolignan |

| Silydianin | 7.1 | Flavonolignan |

| Taxifolin | 2.6 | Flavonoid |

Enzymatic Coupling Mechanisms Involving Peroxidases

The terminal step in isosilybin A biosynthesis involves the oxidative coupling of taxifolin and coniferyl alcohol, a reaction catalyzed by peroxidase enzymes [8] [10]. Research has identified ascorbate peroxidase 1 as the primary enzyme responsible for this coupling reaction in milk thistle [6] [8]. This enzyme demonstrates distinct peroxidase activity and the capacity to synthesize silybin and isosilybin compounds through oxidative radical coupling mechanisms [6] [8].

The enzymatic mechanism involves a single electron oxidation of both substrates, leading to the generation of free radicals derived from taxifolin and coniferyl alcohol [8] [10]. These radicals subsequently react in an O-β coupling reaction, resulting in the formation of an adduct [8] [10]. The adduct then undergoes cyclization through the addition of the phenol nucleophile to the quinone methide generated from coniferyl alcohol [8] [10]. The formation of two isosilybin diastereomers indicates that the radical coupling reaction is not stereospecific, suggesting that simple radical thermodynamics determine the relative distribution of products [8] [39].

Studies have demonstrated that peroxidases, particularly ascorbate peroxidase 1, can catalyze the coupling of taxifolin and coniferyl alcohol to synthesize silybin and isosilybin with yields of approximately 62.5% [1] [14]. The reaction mechanism involves two single electron oxidations, where the peroxidase enzyme serves as a radical generator rather than controlling the subsequent coupling reaction [10] [28]. This finding confirms earlier hypotheses that enzymatic catalysis is only required for radical generation, while the coupling process occurs spontaneously [10] [28].

Biomimetic reactions have provided valuable insights into the enzymatic coupling mechanisms [6] [11]. These studies demonstrated that silybin can be synthesized from coniferyl alcohol and taxifolin through peroxidase action, confirming the proposed biosynthetic pathway [6] [11]. The use of horseradish peroxidase and cell-free extracts from milk thistle suspension cultures successfully synthesized silybin starting from the two precursor molecules [38] [48].

The specificity of peroxidase enzymes in flavonolignan synthesis has been investigated through comparative studies [8] [10]. While laccases were initially considered as potential catalysts for the oxidative coupling reaction, subsequent research excluded their involvement in favor of peroxidases [10] [28]. The ascorbate peroxidase 1 enzyme from milk thistle showed superior activity compared to other peroxidases, demonstrating both the capacity for radical generation and the production of flavonolignan products [6] [8].

Gene expression analysis has revealed that ascorbate peroxidase 1 expression correlates with flavonolignan accumulation during fruit development [9] [12]. The enzyme shows tissue-specific expression patterns that align with the spatial distribution of isosilybin A and related compounds in milk thistle tissues [9] [12]. Transcriptomic studies have identified ascorbate peroxidase 1 as one of five candidate peroxidases involved in silybin production, with this enzyme demonstrating the most distinct peroxidase activity among the candidates [6] [9].

Metabolic Engineering Strategies for Heterologous Production

Metabolic engineering approaches have been developed to enable the heterologous production of isosilybin A and related flavonolignans in microbial systems [1] [14]. The most successful strategies involve the reconstruction of both the taxifolin and coniferyl alcohol biosynthetic pathways in suitable host organisms, followed by enzymatic coupling using ascorbate peroxidase 1 [1] [14].

Saccharomyces cerevisiae has emerged as a preferred host for flavonolignan production due to its ability to support complex phenylpropanoid and flavonoid biosynthetic pathways [1] [15]. Researchers have successfully reconstructed the biosynthetic pathways for both precursor molecules in separate yeast strains to optimize production efficiency [1] [14]. The strain designated YT1035, which overexpresses seven heterologous enzymes and five native enzymes, achieved taxifolin production levels of 336.8 milligrams per liter [1] [14]. Similarly, the strain YC1053, overexpressing seven heterologous enzymes and four native enzymes, produced 201.1 milligrams per liter of coniferyl alcohol [1] [14].

The metabolic engineering strategy involves systematic optimization of enzyme expression levels to alleviate the substantial metabolic burden caused by extensive genetic manipulation [1] [14]. Expression of key enzymes including glucose-6-phosphate dehydrogenase, tyrosine aminotransferase, and aromatic amino acid aminotransferase was selectively optimized to enhance flux through the relevant biosynthetic pathways [1] [14]. This approach resulted in improved production of precursor molecules while maintaining cellular viability and metabolic balance [1] [14].

Table 3: Metabolic engineering achievements for isosilybin production

| Host Organism | Precursor Produced | Yield (mg/L) | Key Modifications |

|---|---|---|---|

| Saccharomyces cerevisiae YT1035 | Taxifolin | 336.8 | 7 heterologous + 5 native enzymes |

| Saccharomyces cerevisiae YC1053 | Coniferyl alcohol | 201.1 | 7 heterologous + 4 native enzymes |

| Combined production system | Silybin + Isosilybin | 297.2 total | Ascorbate peroxidase 1-catalyzed coupling (62.5% yield) |

| Escherichia coli (engineered) | Silybin + Isosilybin | 2580 total | Enzymatic cascade with ascorbate peroxidase 1 |

Alternative approaches have utilized Escherichia coli as a host organism for flavonolignan production [14] [16]. These systems involve the construction of enzymatic cascades that combine the precursor biosynthetic pathways with the coupling reaction in a single organism [14] [16]. The most successful Escherichia coli strain achieved total silybin and isosilybin production of 2.58 grams per liter with a molar conversion rate of 76.7% in a 3-liter fermenter [14] [16].

The heterologous production strategy requires careful consideration of enzyme source and activity [15] [16]. For taxifolin production, the pathway involves tyrosine ammonia-lyase from Herpetosiphon aurantiacus, 4-coumarate coenzyme A ligase from Arabidopsis thaliana, chalcone synthase from Petunia hybrida, chalcone isomerase from Medicago sativa, flavanone 3-hydroxylase from Arabidopsis thaliana, and flavonoid 3′-monooxygenase from Arabidopsis thaliana [1] [15]. The coniferyl alcohol pathway utilizes a similar set of enzymes with additional components for monolignol-specific transformations [1] [15].

The integration of ascorbate peroxidase 1 into heterologous production systems represents a critical step for flavonolignan synthesis [1] [14]. The truncated milk thistle peroxidase enzyme demonstrates efficient catalytic activity for the coupling of taxifolin and coniferyl alcohol, achieving yields of 62.5% under optimized conditions [1] [14]. This enzymatic approach provides advantages over chemical coupling methods by offering improved selectivity and reduced formation of unwanted byproducts [1] [14].

Optimization of culture conditions plays a crucial role in maximizing flavonolignan production in engineered systems [14] [16]. Studies have examined the effects of temperature, pH, oxygen availability, and nutrient composition on product yields [14] [16]. The use of controlled fermentation environments with appropriate feeding strategies has enabled sustained production of isosilybin A and related compounds over extended cultivation periods [14] [16].

Ecological Role in Plant Defense Mechanisms

Isosilybin A and related flavonolignans serve important ecological functions as components of the plant defense system in Silybum marianum [21] [25]. These compounds contribute to multiple defense mechanisms including antioxidant protection, pathogen resistance, and stress tolerance through their unique chemical properties and biological activities [21] [25].

The antioxidant properties of isosilybin A play a fundamental role in protecting milk thistle plants against oxidative stress caused by various environmental factors [25] [26]. Research has demonstrated that flavonolignans can directly scavenge reactive oxygen species including hydroxyl radicals, hydrogen peroxide, and superoxide anions [25] [30]. The rate constant of silybin with hydroxyl radicals (1.8 × 10^10^ dm/mol/s) is diffusion controlled, indicating potent free radical scavenging capability [25] [30]. While isosilybin A shares structural similarities with silybin, it demonstrates comparable antioxidant activity in protecting cellular components from oxidative damage [25] [30].

Studies examining the response of milk thistle to drought stress have revealed that flavonolignan accumulation increases significantly under water-limited conditions [12] [26]. Severe drought stress enhanced the accumulation of silymarin and its components, including isosilybin A, compared to control plants maintained at optimal water capacity [12] [26]. This increased production correlates with elevated expression of chalcone synthase genes and enhanced activity of antioxidant enzymes including superoxide dismutase, catalase, peroxidase, ascorbate peroxidase, and glutathione reductase [12] [26].

Table 4: Antioxidant enzyme activities in milk thistle under stress

| Enzyme | Function in Plant Defense | Response to Drought Stress | Gene Expression Change |

|---|---|---|---|

| Superoxide dismutase | Converts superoxide radicals to hydrogen peroxide | Increased activity | Upregulated |

| Catalase | Decomposes hydrogen peroxide to water and oxygen | Increased activity | Upregulated |

| Peroxidase | Reduces hydrogen peroxide using organic substrates | Increased activity | Not specified |

| Ascorbate peroxidase | Reduces hydrogen peroxide using ascorbate as electron donor | Increased activity | Upregulated |

| Glutathione reductase | Regenerates reduced glutathione from oxidized form | Increased activity | Not specified |

The pathogen resistance properties of flavonolignans contribute to plant defense against bacterial and fungal infections [21] [22]. Antimicrobial activities of flavonoid compounds, including those structurally related to isosilybin A, involve multiple mechanisms including inhibition of pathogen enzymes, disruption of microbial membranes, and interference with nucleic acid synthesis [21] [22]. The antifungal activity is often based on inhibition of spore development and mycelium hyphal elongation, while antibacterial effects involve inactivation of microbial adhesion and cell envelope transport proteins [21] [22].

Flavonolignans also provide protection against ultraviolet radiation damage, which represents a significant environmental stress factor [31] [32]. The phenolic compounds in silymarin, including isosilybin A, show ultraviolet absorption in the ultraviolet-B and shorter ultraviolet-A wavelength spectra [31] [33]. This absorption capability allows these compounds to function as natural sunscreens, protecting vulnerable plant tissues from photodamage [31] [33]. Research has demonstrated that silymarin and its flavonolignans can prevent ultraviolet-A-induced damage to plant cells by scavenging reactive oxygen species and inhibiting inflammatory photoaging processes [32] [35].

The ecological significance of isosilybin A extends to its role in plant-environment interactions and adaptation to changing environmental conditions [24] [29]. Studies conducted across different geographical locations with varying climatic and soil conditions have shown that antioxidant activities in milk thistle, including those mediated by flavonolignans, alter the plant defense mechanisms and contribute to better metabolic balance for survival [24] [29]. Changes in antioxidant enzyme activities and flavonolignan content allow milk thistle plants to adapt to fluctuating environmental conditions including temperature variations, rainfall patterns, and soil characteristics [24] [29].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Isosilybin